Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-
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Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyrido[2,3-d]pyrimidines have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- typically involves multi-step reactions. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with various reagents under specific conditions. For instance, the reductive condensation with 3,4,5-trimethoxyaniline in the presence of Raney Ni (70%) in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition ultimately halts the synthesis of RNA and DNA, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- stands out due to its specific substitution pattern and the presence of the bromomethyl group, which imparts unique reactivity and biological activity compared to other pyridopyrimidine derivatives .
Properties
CAS No. |
153802-75-6 |
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Molecular Formula |
C10H12BrN5 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-(bromomethyl)-5-ethylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H12BrN5/c1-2-6-5(3-11)4-14-9-7(6)8(12)15-10(13)16-9/h4H,2-3H2,1H3,(H4,12,13,14,15,16) |
InChI Key |
MMMARWXUBFQTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Origin of Product |
United States |
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